molecular formula C12H12ClNO2 B1454731 3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol CAS No. 1422283-16-6

3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol

Cat. No. B1454731
M. Wt: 237.68 g/mol
InChI Key: BSYFGNGNUSOUMA-UHFFFAOYSA-N
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Patent
US07645757B2

Procedure details

1.6 ml (11.5 mmol) of triethylamine are added dropwise to a solution, cooled with an ice bath, of 1.18 ml (12.6 mmol) of pent-4-yn-1-ol and of 2.0 g (10.5 mmol) of 4-chloro-N-hydroxybenzenecarboximidoyl chloride (J. Med. Chem., 1998, 41, 4556-4566) in 30 ml of dichloromethane. Reaction is allowed to take place at ambient temperature overnight. 50 ml of dichloromethane and 70 ml of water are added. The organic phase is separated and the aqueous phase is extracted with 2 times 50 ml of dichloromethane. The organic phases are subsequently washed with 2 times 70 ml of water and then with 70 ml of a saturated aqueous sodium chloride solution, dried over sodium sulphate and evaporated. The residue is purified by chromatography on silica gel, elution being carried out with a mixture of cyclohexane and of ethyl acetate, to produce 1.3 g (5.47 mmol) of product in the form of a white solid.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH2:8]([OH:13])[CH2:9][CH2:10][C:11]#[CH:12].[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([C:21](Cl)=[N:22][OH:23])=[CH:17][CH:16]=1.O>ClCCl>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2[CH:12]=[C:11]([CH2:10][CH2:9][CH2:8][OH:13])[O:23][N:22]=2)=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
1.18 mL
Type
reactant
Smiles
C(CCC#C)O
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(=NO)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 2 times 50 ml of dichloromethane
WASH
Type
WASH
Details
The organic phases are subsequently washed with 2 times 70 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 70 ml of a saturated aqueous sodium chloride solution, dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica gel, elution
ADDITION
Type
ADDITION
Details
being carried out with a mixture of cyclohexane and of ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NOC(=C1)CCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.47 mmol
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.